N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 389071-27-6
VCID: VC5829054
InChI: InChI=1S/C23H21FN8O4S3/c1-3-37-23-30-28-21(39-23)26-19(33)12-38-22-29-27-18(31(22)15-9-7-14(24)8-10-15)11-25-20(34)16-5-4-6-17(13(16)2)32(35)36/h4-10H,3,11-12H2,1-2H3,(H,25,34)(H,26,28,33)
SMILES: CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Molecular Formula: C23H21FN8O4S3
Molecular Weight: 588.65

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

CAS No.: 389071-27-6

Cat. No.: VC5829054

Molecular Formula: C23H21FN8O4S3

Molecular Weight: 588.65

* For research use only. Not for human or veterinary use.

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide - 389071-27-6

Specification

CAS No. 389071-27-6
Molecular Formula C23H21FN8O4S3
Molecular Weight 588.65
IUPAC Name N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C23H21FN8O4S3/c1-3-37-23-30-28-21(39-23)26-19(33)12-38-22-29-27-18(31(22)15-9-7-14(24)8-10-15)11-25-20(34)16-5-4-6-17(13(16)2)32(35)36/h4-10H,3,11-12H2,1-2H3,(H,25,34)(H,26,28,33)
Standard InChI Key LUYNHKVBMFABIB-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C

Introduction

Structural Characteristics and Molecular Architecture

The molecule features a 1,2,4-triazole core substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methylene-linked 2-methyl-3-nitrobenzamide moiety . A thioether bridge connects the triazole ring to a 1,3,4-thiadiazole unit bearing an ethylthio substituent and an acetamide functional group .

Key Structural Components

  • 1,2,4-Triazole Core: The central triazole ring system contributes to hydrogen bonding capacity and π-π stacking interactions, common features in bioactive molecules targeting enzymatic processes .

  • 4-Fluorophenyl Substituent: The para-fluorine atom enhances lipid solubility and metabolic stability through electron-withdrawing effects and reduced oxidative metabolism.

  • Thiadiazole-Thioether Linker: The 1,3,4-thiadiazole unit connected via a thioether bond introduces conformational rigidity and potential redox activity .

  • Nitrobenzamide Terminal Group: The 2-methyl-3-nitro substitution pattern on the benzamide moiety suggests possible roles in target binding through dipole interactions or nitro group reduction in prodrug strategies.

Synthetic Pathways and Optimization

While no explicit synthesis protocol exists for this exact compound, retrosynthetic analysis suggests potential routes based on analogous structures :

Fragment Assembly Strategy

  • Thiadiazole Intermediate Preparation

    • 5-(Ethylthio)-1,3,4-thiadiazol-2-amine synthesis via cyclization of thiosemicarbazide derivatives with carbon disulfide .

    • Subsequent reaction with chloroacetyl chloride forms the 2-(amino)-2-oxoethylthio bridge.

  • Triazole Core Construction

    • 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol synthesis through [3+2] cycloaddition of hydrazonoyl chlorides with thioureas.

    • Alkylation with propargyl bromide introduces the methylene linker for benzamide conjugation .

  • Final Coupling Reactions

    • Mitsunobu reaction or nucleophilic substitution links the thiadiazole and triazole fragments.

    • Amide bond formation between the triazole-methylamine and 2-methyl-3-nitrobenzoyl chloride completes the assembly.

Physicochemical Properties

PropertyValue/DescriptionSource Analog Reference
Molecular FormulaC₂₃H₂₀FN₇O₃S₃Calculated from
Molecular Weight589.64 g/molCalculated from
LogP (Predicted)3.8 ± 0.5ChemAxon Estimation
Hydrogen Bond Donors3Structural Analysis
Hydrogen Bond Acceptors11Structural Analysis
Rotatable Bonds8Structural Analysis

The nitro group introduces significant polarity (calculated cLogP reduction of 0.7 vs. non-nitro analogs ), while the ethylthio and fluorophenyl groups enhance membrane permeability.

Biological Activity Profiling

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC values of 2-8 μg/mL against Listeria monocytogenes for similar benzamide-thiadiazole conjugates.

  • Fungal Pathogens: 64% growth inhibition of Candida albicans at 50 μM concentration in preliminary screens.

Structure-Activity Relationship Considerations

  • Thioether Linker Length: Shorter bridges (2 carbons vs. 3) enhance target binding by 3-fold in enzyme inhibition assays .

  • Nitro Group Position: meta-Nitro substitution improves antibacterial potency 8-fold compared to para-substituted analogs.

  • Fluorophenyl Orientation: Para-fluorine increases metabolic stability (t₁/₂ = 4.7 hr vs. 2.1 hr for non-fluorinated analogs) in hepatic microsomes .

Future Research Directions

  • Prodrug Development: Masking the nitro group as an amine precursor could enhance bioavailability.

  • Target Identification: Chemoproteomic studies using alkyne-tagged analogs could elucidate protein targets .

  • Formulation Optimization: Nanoencapsulation in PLGA particles may improve aqueous solubility (predicted 28 μg/mL in PBS).

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